4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride CAS registry number and molecular structure
4-Methoxy-2-(pyrrolidin-3-yloxy)pyridinedihydrochloride CAS registry number and molecular structure
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Identity, Structural Causality, and Self-Validating Synthetic Workflows
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—ranging from kinase inhibitors to PROTACs—relies heavily on versatile, bifunctional building blocks. 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1779132-94-3) is a highly privileged scaffold [1][3]. It combines the hydrogen-bonding capacity of a substituted pyridine ring with the basic, salt-bridge-forming potential of a pyrrolidine moiety. This whitepaper provides an in-depth technical analysis of its structural logic, physicochemical properties, and a self-validating protocol for its synthesis.
Chemical Identity & Structural Logic
Understanding the precise molecular identity of a building block is the first step in robust drug design. Below is the consolidated quantitative data for this compound.
Physicochemical Properties
| Property | Value | Source / Scientific Note |
| IUPAC Name | 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride | Standard IUPAC nomenclature |
| CAS Registry Number | 1779132-94-3 | Primary identifier [1][2] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O₂ | Calculated for the bis-protonated salt |
| Molecular Weight | 267.15 g/mol | Calculated (Free base: 194.23 g/mol ) |
| Exact Mass [M+H]⁺ | 195.12 m/z | ESI-MS target for the free base |
| Physical State | White to off-white solid | Highly hygroscopic due to dihydrochloride form |
Analytical Discrepancy Note: As a Senior Application Scientist, I must highlight that certain commercial databases [1][2] list the molecular formula for CAS 1779132-94-3 as C₁₀H₁₅ClN₂O₂ (MW: 230.69 g/mol ), which corresponds to the monohydrochloride salt. However, the chemical nomenclature explicitly denotes a dihydrochloride. Because both the pyrrolidine secondary amine (pKa ~9.0) and the pyridine nitrogen (pKa ~5.2) are basic, the molecule readily forms a bis-protonated species under the strongly acidic conditions of its final deprotection step.
Pharmacophore Mapping
The structural logic of this molecule is designed for optimal target engagement in biological systems. The ether linkage provides an optimal vector for the pyridine ring to project into hydrophobic pockets, while the pyrrolidine ring remains solvent-exposed or interacts with acidic residues (e.g., Asp/Glu) in target binding sites.
Diagram 1: Structural logic and pharmacophore mapping of the compound.
Synthetic Methodology: A Self-Validating System
To ensure high yield and purity, the synthesis of 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride relies on a Nucleophilic Aromatic Substitution (S_NAr) followed by acidic deprotection [4][5].
Causality Behind Experimental Choices
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Why S_NAr? The pyridine ring is intrinsically electron-deficient. The presence of a leaving group (chlorine or fluorine) at the C2 position is highly activated by the adjacent electronegative nitrogen, which stabilizes the intermediate Meisenheimer complex [4][5].
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Why Sodium Hydride (NaH) in DMF? N-Boc-pyrrolidin-3-ol is a secondary alcohol and a weak nucleophile. NaH irreversibly deprotonates the alcohol, releasing H₂ gas and driving the formation of a highly reactive alkoxide. DMF, a polar aprotic solvent, solvates the sodium cation, leaving the alkoxide "naked" and maximizing its nucleophilicity.
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Why 4M HCl in Dioxane? Dioxane stabilizes the carbocation generated during Boc-deprotection. Furthermore, anhydrous conditions ensure the final product precipitates directly as the pure dihydrochloride salt, avoiding complex aqueous workups.
Synthetic Workflow
Diagram 2: Self-validating synthetic workflow via SNAr and Boc-deprotection.
Step-by-Step Protocol
Step 1: Alkoxide Formation and S_NAr
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Preparation: Purge a dry, round-bottom flask with inert N₂ gas. Add N-Boc-pyrrolidin-3-ol (1.0 eq) and anhydrous DMF (10 mL/g).
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Activation: Cool the solution to 0°C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in portions. Causality: Gradual addition controls the exothermic release of H₂ gas. Stir for 30 minutes until bubbling ceases.
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Coupling: Add 2-chloro-4-methoxypyridine (1.1 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears and a new peak at m/z = 295.1[M+H]⁺ (Boc-intermediate) emerges.
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Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Boc-Deprotection and Salt Precipitation
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Cleavage: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous Dichloromethane (DCM). Cool to 0°C.
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Salt Formation: Add 4M HCl in Dioxane (10 eq) dropwise. Stir at RT for 2-4 hours.
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IPC: Monitor via TLC (Ninhydrin stain). The disappearance of the UV-active starting spot and the appearance of a baseline, ninhydrin-positive spot confirms deprotection.
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Isolation: Add cold Diethyl Ether to fully precipitate the dihydrochloride salt. Filter the white/off-white solid under a nitrogen blanket (due to hygroscopicity) and dry under high vacuum.
Analytical Characterization Protocol
To verify the integrity of the synthesized 4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, the following analytical parameters must be met:
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LC-MS (ESI+): Expected exact mass for the free base is 194.12 Da. The mass spectrum must show a dominant peak at m/z 195.1 [M+H]⁺ .
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¹H NMR (400 MHz, D₂O):
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The pyridine ring protons will appear highly deshielded due to bis-protonation (HCl salt). Look for a doublet at ~8.1 ppm (H6), a doublet/multiplet at ~6.8 ppm (H5), and a singlet at ~6.5 ppm (H3).
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The methoxy group (-OCH₃) will present as a sharp singlet integrating to 3H at ~3.9 ppm.
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The pyrrolidine methine proton (-CH-O-) will appear as a distinct multiplet at ~5.5 ppm, shifted downfield by the adjacent ether oxygen.
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References
- "4-Methoxy-2-(pyrrolidin-3-yloxy)
- "4-Methoxy-2-(pyrrolidin-3-yloxy)pyridine ... - ChemicalBook", ChemicalBook,
- "[1779132-94-3], MFCD26097131, 4-Methoxy-2-(pyrrolidin-3-yloxy ...", Combi-Blocks,
- "Nucleophilic Substitution Reactions by Electron Transfer | Chemical Reviews", ACS Public
- "Synthesis of Arom
